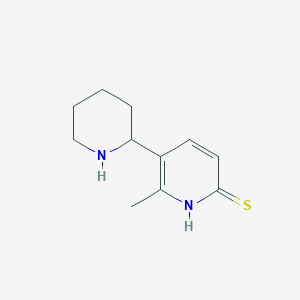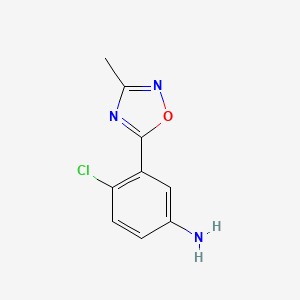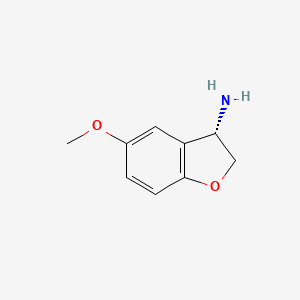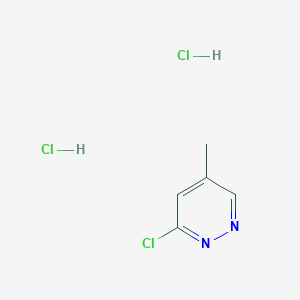
6-Methyl-5-(piperidin-2-yl)pyridine-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-メチル-5-(ピペリジン-2-イル)ピリジン-2(1H)-チオンは、6位にメチル基、5位にピペリジニル基が置換されたピリジン環を特徴とするヘテロ環式化合物です。チオン基はピリジン環の2位に位置しています。
準備方法
合成ルートと反応条件
6-メチル-5-(ピペリジン-2-イル)ピリジン-2(1H)-チオンの合成は、通常、以下の手順を伴います。
ピリジン環の形成: ピリジン環は、β-ケトエステル、アルデヒド、アンモニアの縮合を含むハントツシュピリジン合成など、さまざまな方法で合成できます。
ピペリジニル基の導入: ピペリジニル基は、求核置換反応によって導入できます。例えば、2-クロロピリジンは、塩基性条件下でピペリジンと反応して、目的の生成物を生成します。
チオンの形成: チオン基は、ピリジン誘導体をローウェソンの試薬や五硫化リンなどの硫黄化剤で処理することによって導入できます。
工業的生産方法
この化合物の工業的生産には、収率と純度を高めるために連続フロー合成技術が使用される場合があります。これらの方法は、反応条件を正確に制御し、一貫した製品品質を確保するために、自動化されたシステムを利用することがよくあります。
化学反応解析
反応の種類
酸化: この化合物は、特にピペリジニル基で酸化反応を起こし、N-オキシドを生成します。
還元: 還元反応はチオン基を標的にすることができ、チオールまたはさらに硫化物に変換します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: N-ブロモスクシンイミドなどのハロゲン化剤は、置換反応に使用できます。
主な生成物
酸化: ピペリジニル基のN-オキシド。
還元: チオールまたは硫化物誘導体。
置換: 使用される試薬に応じて、さまざまな置換されたピリジン誘導体。
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thione group, converting it to a thiol or further to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperidinyl group.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
6-メチル-5-(ピペリジン-2-イル)ピリジン-2(1H)-チオンは、科学研究にいくつかの応用があります。
医薬品化学: 特に神経疾患を標的とする薬剤の開発のための足場として役立ちます。
材料科学: この化合物のユニークな電子特性は、有機半導体やその他の先進材料の開発に役立ちます。
生物学的調査: 生物学的巨大分子と相互作用する能力により、酵素阻害と受容体結合の研究に使用されます。
工業的応用: この化合物は、特殊化学品の合成と、農薬の生産における中間体として使用されます。
作用機序
6-メチル-5-(ピペリジン-2-イル)ピリジン-2(1H)-チオンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ピペリジニル基はこれらの標的への結合親和性を高めることができ、チオン基は酸化還元反応に関与して、化合物の生物活性を影響を与える可能性があります。正確な経路と分子標的は、化合物が使用される特定の用途と状況によって異なります。
類似化合物との比較
類似化合物
2-クロロピリジン: 構造は似ていますが、ピペリジニル基とチオン基はありません。
5-エチル-2-メチルピリジン: ピリジン環構造は似ていますが、置換基が異なります。
ピリジン-2-アルデヒド: チオン基の代わりにアルデヒド基が含まれています。
ユニークさ
6-メチル-5-(ピペリジン-2-イル)ピリジン-2(1H)-チオンは、置換基の組み合わせによりユニークであり、特定の電子特性と立体特性を与えています。これらの特性は、創薬や材料科学など、正確な分子間相互作用を必要とする用途に特に役立ちます。
特性
分子式 |
C11H16N2S |
|---|---|
分子量 |
208.33 g/mol |
IUPAC名 |
6-methyl-5-piperidin-2-yl-1H-pyridine-2-thione |
InChI |
InChI=1S/C11H16N2S/c1-8-9(5-6-11(14)13-8)10-4-2-3-7-12-10/h5-6,10,12H,2-4,7H2,1H3,(H,13,14) |
InChIキー |
IFRIRUFZJQLFDR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=S)N1)C2CCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![7-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B11813883.png)



